molecular formula C25H28N2O6 B12156886 3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12156886
M. Wt: 452.5 g/mol
InChI Key: LFXCSCLVTRYACO-XTQSDGFTSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone core, methoxybenzoyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoyl chloride with 4-methoxyphenylacetic acid, followed by cyclization with morpholine and subsequent reduction to form the pyrrolidinone core. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide or potassium tert-butoxide are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. Additionally, it may interact with DNA or RNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxybenzaldehyde
  • 3-hydroxy-4-methoxybenzoic acid
  • Ethyl 3-(4-methoxybenzoyl)propionate

Uniqueness

Compared to similar compounds, 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O6/c1-31-19-7-3-17(4-8-19)22-21(23(28)18-5-9-20(32-2)10-6-18)24(29)25(30)27(22)12-11-26-13-15-33-16-14-26/h3-10,22,28H,11-16H2,1-2H3/b23-21+

InChI Key

LFXCSCLVTRYACO-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

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